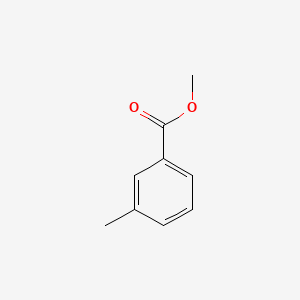

Methyl 3-methylbenzoate

Übersicht

Beschreibung

Methyl 3-methylbenzoate is an organic compound with the chemical formula C9H10O2. It is an ester derived from 3-methylbenzoic acid and methanol. This compound is known for its pleasant aroma and is used in various applications, including perfumery and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 3-methylbenzoate can be synthesized through the esterification of 3-methylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the ester group can yield alcohols or other reduced products.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.

Major Products Formed:

Oxidation: 3-methylbenzoic acid or other oxidized derivatives.

Reduction: 3-methylbenzyl alcohol or other reduced products.

Substitution: Methyl 3-nitrobenzoate, methyl 3-bromobenzoate, and methyl 3-sulfonylbenzoate.

Wissenschaftliche Forschungsanwendungen

Insect Repellency Studies

Methyl 3-methylbenzoate has been studied for its effectiveness as an insect repellent. A study tested this compound along with other benzoate analogs against the bed bug species Cimex lectularius. Results indicated that this compound exhibited significant repellency, especially when tested over extended periods. After 24 hours, it showed statistically significant repellency, although it lost effectiveness before 14 days .

Agricultural Uses

The compound has been evaluated for its potential as a fumigant and insecticide. It has shown effectiveness against various pests, including the imported red fire ant (Solenopsis invicta). Research indicates that this compound can induce mortality in pests when used in treated environments .

Chemical Synthesis

This compound serves as a precursor in the synthesis of various chemical compounds. It can be converted into more complex structures through reactions such as esterification and amidation. For instance, it is involved in producing N-butyryl-4-amino-3-methylbenzoate, which is significant in pharmaceutical applications .

Flavoring and Fragrance Industry

Though not recommended for direct flavor or fragrance use due to safety concerns, this compound is noted for its organoleptic properties, making it valuable in research related to flavor compounds .

Table 1: Insect Repellency Efficacy of this compound

| Time Point | Compound Tested | Repellency Observed |

|---|---|---|

| 0 hours | This compound | Significant |

| 24 hours | This compound | Significant |

| 7 days | This compound | Moderate |

| 14 days | This compound | Low |

Table 2: Synthesis Pathways Involving this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Esterification | Methyl N-butyryl-4-amino-3-methylbenzoate | ~90 |

| Bromination | N-(4-bromo-2-methylphenyl)butanamide | >95 |

Case Study 1: Efficacy Against Bed Bugs

In a controlled laboratory setting, this compound was tested alongside several other compounds for repellency against Cimex lectularius. The study found that while some compounds lost efficacy quickly, this compound maintained significant repellency for a notable duration, highlighting its potential as a natural repellent alternative .

Case Study 2: Agricultural Application

Research conducted on the use of this compound as a fumigant demonstrated its effectiveness against Solenopsis invicta. The study indicated that exposure to this compound could lead to high mortality rates among the targeted pest population, suggesting its utility in integrated pest management strategies .

Wirkmechanismus

The mechanism of action of methyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. For instance, in its role as a pesticide, it acts as a contact toxicant, fumigant, ovicidal toxin, oviposition deterrent, repellent, and attractant . These actions are mediated through its interaction with the nervous system of insects, leading to their immobilization or death.

Vergleich Mit ähnlichen Verbindungen

Methyl 3-methylbenzoate can be compared with other esters of benzoic acid, such as:

Methyl benzoate: Similar in structure but lacks the methyl group on the benzene ring.

Ethyl benzoate: Another ester of benzoic acid with an ethyl group instead of a methyl group.

Propyl benzoate: Contains a propyl group and is used in similar applications as the other esters.

The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which can influence its reactivity and applications in various fields.

Biologische Aktivität

Methyl 3-methylbenzoate (M3MB) is an aromatic ester that has garnered attention for its potential biological activities, particularly in the fields of entomology and pharmacology. This article provides a detailed overview of the biological activity of M3MB, supported by case studies, research findings, and data tables.

This compound is characterized by the following chemical properties:

- Molecular Formula : C10H12O2

- Log P (octanol-water partition coefficient) : 2.25 (indicating moderate lipophilicity) .

- BBB Permeant : Yes (indicating potential central nervous system effects) .

Insecticidal Activity

M3MB has been studied for its insecticidal properties, particularly against various pest species. Research indicates that it exhibits significant toxicity and repellency against common pests, making it a candidate for environmentally friendly pest control.

Case Studies

-

Effectiveness Against Bed Bugs :

A study examined the repellency of M3MB and its analogs against Cimex lectularius (bed bugs). The results showed that M3MB exhibited strong spatial repellency, comparable to established insect repellents like DEET. The compound demonstrated effective repellency over extended periods, with significant effects observed even after 14 days . -

Fumigation Studies :

Fumigation tests revealed that M3MB had a mortality rate of approximately 37% against bed bugs after a 24-hour exposure period. This was less effective compared to other benzoate compounds but still indicated potential as a control agent . -

Toxicity to Agricultural Pests :

M3MB was evaluated for its contact toxicity against agricultural pests such as Drosophila suzukii and Solenopsis invicta. It was found to be lethal when used as a fumigant, showcasing its potential utility in agricultural settings .

Biological Mechanism

The mode of action of M3MB appears to be linked to its interaction with insect nervous systems. Studies suggest that it may inhibit cholinesterase activity, which is crucial for neurotransmission in insects. This inhibition can lead to neurotoxic effects, resulting in paralysis and death .

Comparative Toxicity Data

The following table summarizes the contact toxicity (LC50 values) of M3MB and related compounds against various insect species:

| Compound | Insect Species | LC50 (mg/cm²) | Reference |

|---|---|---|---|

| This compound | Cimex lectularius | 0.37 | |

| Methyl benzoate | Drosophila suzukii | 0.221 | |

| Methyl 2-methoxybenzoate | Cimex lectularius | 0.18 | |

| Acetamiprid | Various pests | 0.221 |

Sublethal Effects

In addition to direct toxicity, M3MB has been shown to cause sublethal effects on insect populations. For instance, exposure to sublethal doses can reduce fecundity and longevity in aphid populations, affecting population dynamics over time .

Future Perspectives

Given the promising biological activities of M3MB, further research is warranted to explore its applications in pest management and potential therapeutic uses in medicine. Investigating its mechanisms at the molecular level could yield insights into developing new pest control strategies or therapeutic agents.

Eigenschaften

IUPAC Name |

methyl 3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-4-3-5-8(6-7)9(10)11-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXCDEMFNPKOEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059196 | |

| Record name | Benzoic acid, 3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Methyl 3-toluate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.16 [mmHg] | |

| Record name | Methyl 3-toluate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-36-5 | |

| Record name | Benzoic acid, 3-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-toluate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-methylbenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-methylbenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl m-toluate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL M-TOLUATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4Z76VHS8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Methyl 3-methylbenzoate compare to other benzoates in terms of its toxicity to fire ants?

A1: Research indicates that this compound exhibits significant insecticidal activity against Solenopsis invicta, primarily through fumigation. [] While its contact toxicity is moderate, its fumigation toxicity (LC50 = 0.62 µg/ml) is among the highest observed within the tested group of benzoates, surpassing even Methylbenzoate. [] This suggests that this compound might be particularly effective when used in enclosed environments where its vapors can effectively reach the target insects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.